Bivalent Binding Produces >10,000-Fold Enhancement in Inhibitory Potency Relative to Monovalent Binding Mode
CRA-2059 is a bivalent inhibitor of human tryptase-β. Direct kinetic analysis in the same study demonstrated that the Ki value for bivalent inhibition is at least 10^4-fold lower than that for monovalent inhibition [1]. This fold difference is derived from kinetic binding analysis under identical experimental conditions. Comparison of CRA-2059 with phenylguanidine (the monovalent head-group analog) revealed an approximate doubling of free energy change upon bivalent binding, confirming that the linker minimally hinders binding and that potency derives from simultaneous engagement of two active sites [1].
| Evidence Dimension | Inhibition constant (Ki) ratio |
|---|---|
| Target Compound Data | Ki (bivalent) = 620 pM |
| Comparator Or Baseline | Ki (monovalent binding mode, same compound) estimated at ≥6.2 μM (10^4 × 620 pM) |
| Quantified Difference | ≥10,000-fold lower Ki for bivalent vs. monovalent binding |
| Conditions | Recombinant human tryptase-β (HTβ); tight-binding reversible inhibition kinetics assay |
Why This Matters
The bivalent binding mechanism confers a >10,000-fold potency advantage over the compound's own monovalent binding mode, which is the only mode available to monovalent tryptase inhibitors—meaning compounds lacking this structural architecture cannot achieve comparable target engagement.
- [1] Selwood T, Elrod KC, Schechter NM. Potent bivalent inhibition of human tryptase-beta by a synthetic inhibitor. Biol Chem. 2003;384(12):1605-1611. PMID: 14719803. doi:10.1515/BC.2003.178. View Source
